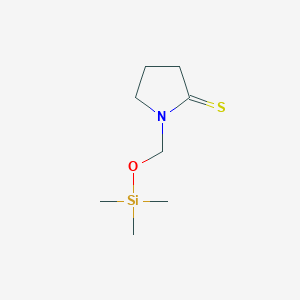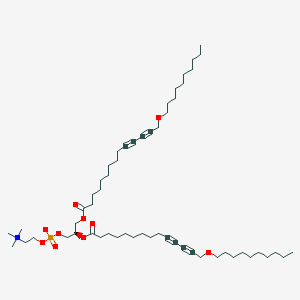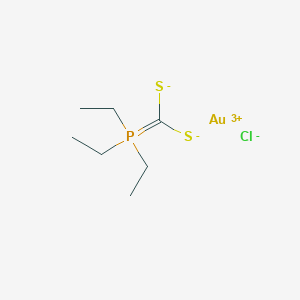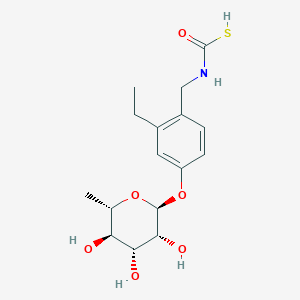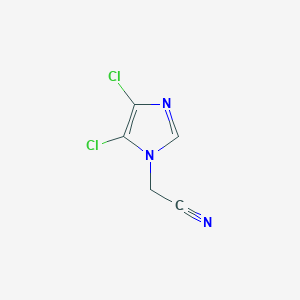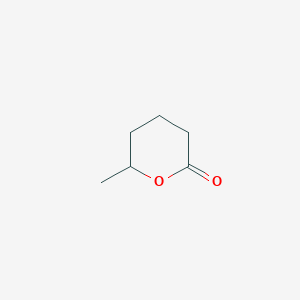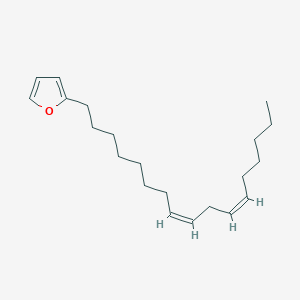
Heptadecadienyl furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecadienyl furan is a natural organic compound that is found in a variety of plants and insects. It is a type of furanoid that is composed of a furan ring and a heptadecadiene chain. This compound has attracted the attention of researchers due to its potential applications in various fields, including agriculture, medicine, and food science.
Wirkmechanismus
The mechanism of action of heptadecadienyl furan is not fully understood, but it is believed to act by disrupting the cell membrane of target organisms. This leads to the leakage of cellular contents and ultimately cell death.
Biochemische Und Physiologische Effekte
Heptadecadienyl furan has been found to have several biochemical and physiological effects. In insects, it has been shown to disrupt the development of larvae and pupae, leading to reduced populations. In mammals, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using heptadecadienyl furan in lab experiments include its natural origin, high purity, and ease of synthesis. However, its limited solubility in water and potential toxicity to non-target organisms may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on heptadecadienyl furan. One area of interest is the development of more efficient synthesis methods to produce heptadecadienyl furan in larger quantities. Another area of interest is the exploration of its potential applications in food science, particularly as a natural preservative. Additionally, further studies are needed to fully understand its mechanism of action and potential toxic effects on non-target organisms.
Synthesemethoden
Heptadecadienyl furan can be extracted from natural sources such as plants and insects. However, the most common method of synthesis is through the chemical reaction of furan and heptadecadiene in the presence of a catalyst. This method has been optimized to produce high yields of heptadecadienyl furan with high purity.
Wissenschaftliche Forschungsanwendungen
Heptadecadienyl furan has been studied extensively for its potential applications in various fields. In agriculture, it has been shown to have insecticidal properties against several pests, including the diamondback moth and the cotton bollworm. In medicine, heptadecadienyl furan has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to have potential as an antifungal and antibacterial agent.
Eigenschaften
CAS-Nummer |
148675-93-8 |
|---|---|
Produktname |
Heptadecadienyl furan |
Molekularformel |
C21H34O |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2-[(8Z,11Z)-heptadeca-8,11-dienyl]furan |
InChI |
InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22-21/h6-7,9-10,17,19-20H,2-5,8,11-16,18H2,1H3/b7-6-,10-9- |
InChI-Schlüssel |
WRLSFCPGUMEHJM-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC1=CC=CO1 |
SMILES |
CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
Synonyme |
HEPTADECADIENYL FURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



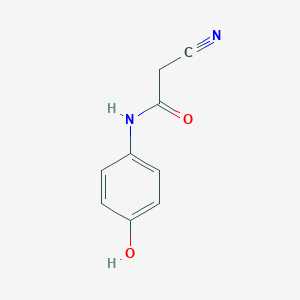
![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)
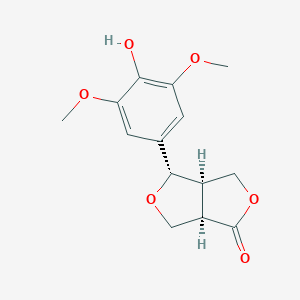
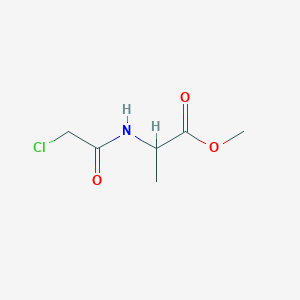
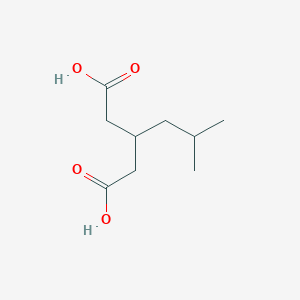
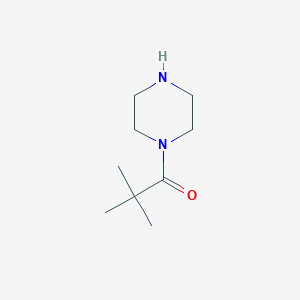
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)
